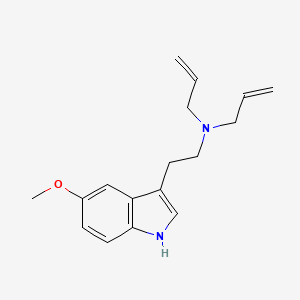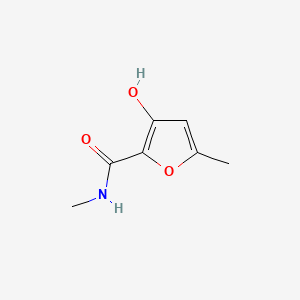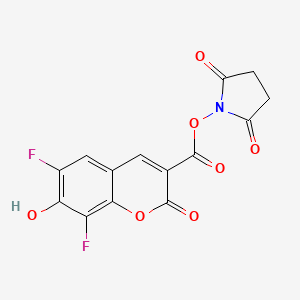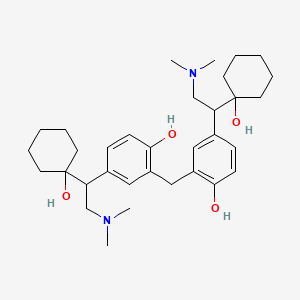
O-去甲文拉法辛二聚体
描述
O-Desmethyl Venlafaxine Dimer is used in Venlafaxine impurity profiling as per limits and threshold values specified by respective drug legislations, FDA and pharmacopoeial guidelines during commercial production of Venlafaxine and its related formulations . It is the major active metabolite of the previously marketed antidepressant venlafaxine (Effexor) .
Synthesis Analysis
Desvenlafaxine is chemically derived from 4-benzyloxyphenylacetic acid, by first converting to the acid chloride with oxalyl chloride and then condensing with dimethylamine to produce the corresponding N,N-dimethyl amide .
Molecular Structure Analysis
O-Desmethyl Venlafaxine Dimer is a tertiary amino compound that is N,N-dimethylethanamine substituted at position 1 by a 1-hydroxycyclohexyl and 4-hydroxyphenyl group .
Chemical Reactions Analysis
The multiple-reaction monitoring (MRM) LC–MS/MS method developed for this purpose demonstrated enough reliability in simultaneously quantitating VEN and its equipotent metabolite O-desmethylvenlafaxine (ODV) in rabbit plasma .
Physical and Chemical Properties Analysis
O-Desmethyl Venlafaxine Dimer has a molecular formula of C33H50N2O4 . The molecular weight is 263.381 g·mol −1 .
科学研究应用
药代动力学和药物开发
文拉法辛及其活性代谢物 O-去甲文拉法辛的药代动力学模型对于评估发病率和伴随用药的影响至关重要 . 这项研究有助于理解药物及其二聚体在体内的代谢过程,影响抑郁症和焦虑症患者的剂量和治疗方案。
神经科学研究
在神经科学领域,涉及 O-去甲文拉法辛二聚体的研究有助于理解其在治疗精神疾病中的作用。 该化合物对血清素和去甲肾上腺素再摄取抑制的影响是研究的重点,为其对抑郁症和焦虑症的治疗效果提供了见解 .
精神药理学
该二聚体对精神药理学的影响值得注意,特别是在建立治疗抑郁症的治疗参考范围内。 已经进行了荟萃分析和系统评价,以将二聚体的血液水平与抗抑郁效果和不良反应相关联,这对精准医疗至关重要 .
生物化学进展
生物化学的进展包括开发用于检测环境样品中文拉法辛及其代谢物(如 O-去甲文拉法辛二聚体)的电化学传感器。 这些传感器对于监测药物污染物和确保环境安全至关重要 .
药物化学贡献
在药物化学领域,该二聚体的贡献体现在探索其药代动力学相关性和相关不良反应。 大规模的自然主义研究有助于理解二聚体血浆浓度与临床反应之间的关系,指导治疗药物监测 .
作用机制
Target of Action
O-Desmethyl Venlafaxine, also known as Desvenlafaxine, is an antidepressant belonging to the class of serotonin-norepinephrine reuptake inhibitor (SNRI) . Its primary targets are the serotonin and norepinephrine transporters, which play a crucial role in regulating mood .
Mode of Action
The exact mechanism of the antidepressant action of Desvenlafaxine is unknown but is thought to be related to the potentiation of serotonin and norepinephrine in the central nervous system, through inhibition of their reuptake . This results in an increase in the extracellular concentrations of serotonin and norepinephrine and thus enhances neurotransmission .
Biochemical Pathways
Desvenlafaxine undergoes significant first-pass metabolism in the intestine and liver to one major active metabolite . The first-pass metabolism is modeled as a first-order conversion . The major difference between Desvenlafaxine and its parent drug, Venlafaxine, is the potential for drug interaction since Venlafaxine is mainly metabolized by CYP2D6 while Desvenlafaxine is conjugated by UGT .
Pharmacokinetics
Desvenlafaxine is primarily metabolized by conjugation (mediated by UGT isoforms) and, to a minor extent, through oxidative metabolism . The plasma concentrations of Desvenlafaxine and its active moiety were well described with a one-compartment model incorporating first-pass metabolism . The morbid state and concomitant amisulpride were identified as two significant covariates affecting the clearance of Desvenlafaxine .
Result of Action
The molecular and cellular effects of Desvenlafaxine’s action are primarily related to the increased neurotransmission of serotonin and norepinephrine in the central nervous system . This can lead to improved mood and reduced symptoms in individuals with major depressive disorder .
Action Environment
The action, efficacy, and stability of Desvenlafaxine can be influenced by various environmental factors. For instance, the pharmacokinetic behavior of the drug can be affected by the patient’s health status and the presence of other medications .
安全和危害
未来方向
The preclinical pharmacokinetic (PK) studies in animal models during the formulation development phase give preliminary evidence and near clear picture of the PK behavior of drug and/or its dosage forms before clinical studies on humans and help in the tailoring of the dosage form according to the expected and requisite clinical behavior .
生化分析
Biochemical Properties
O-Desmethyl Venlafaxine Dimer interacts with various enzymes and proteins in the body. It is known to inhibit both serotonin and noradrenaline reuptake . This interaction with serotonin and noradrenaline transporters in the brain is what gives O-Desmethyl Venlafaxine Dimer its potential antidepressant effects .
Cellular Effects
The effects of O-Desmethyl Venlafaxine Dimer on cells are primarily related to its influence on neurotransmitter reuptake. By inhibiting the reuptake of serotonin and noradrenaline, it increases the availability of these neurotransmitters in the synaptic cleft . This can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
O-Desmethyl Venlafaxine Dimer exerts its effects at the molecular level primarily through its interactions with the serotonin and noradrenaline transporters . By binding to these transporters, it inhibits the reuptake of serotonin and noradrenaline, leading to increased levels of these neurotransmitters in the synaptic cleft .
Temporal Effects in Laboratory Settings
It is known that the parent drug Venlafaxine undergoes significant first-pass metabolism in the intestine and liver to form O-Desmethyl Venlafaxine .
Dosage Effects in Animal Models
The effects of O-Desmethyl Venlafaxine Dimer at different dosages in animal models have not been extensively studied. Studies on Venlafaxine have shown that its effects can vary with dosage .
Metabolic Pathways
O-Desmethyl Venlafaxine Dimer is involved in the metabolic pathway of Venlafaxine. Venlafaxine is metabolized in the liver by the CYP2D6 enzyme system to form O-Desmethyl Venlafaxine .
Transport and Distribution
It is known that Venlafaxine and its metabolites are distributed throughout the body, with high concentrations found in the liver and kidney .
Subcellular Localization
Given its role as a neurotransmitter reuptake inhibitor, it is likely to be found in high concentrations in the synaptic cleft .
属性
IUPAC Name |
4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[5-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-hydroxyphenyl]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50N2O4/c1-34(2)22-28(32(38)15-7-5-8-16-32)24-11-13-30(36)26(19-24)21-27-20-25(12-14-31(27)37)29(23-35(3)4)33(39)17-9-6-10-18-33/h11-14,19-20,28-29,36-39H,5-10,15-18,21-23H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAYPDCBRZOERJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)C(CN(C)C)C3(CCCCC3)O)O)C4(CCCCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657978 | |
| Record name | 2,2'-Methylenebis{4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187545-62-5 | |
| Record name | 2,2′-Methylenebis[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187545-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Methylenebis{4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



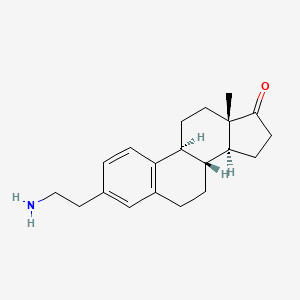
![tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B585177.png)
